molecular formula C24H24BrN5O3 B2957676 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1351817-06-5

1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2957676
CAS RN: 1351817-06-5
M. Wt: 510.392
InChI Key: ADPDINCFJJEFSU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromo-methoxyphenyl group, a methyl-oxazolyl group, and a methyl-triazole-carboxamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromo-methoxyphenyl group could be introduced through a bromination reaction followed by a methoxylation . The methyl-oxazolyl and methyl-triazole-carboxamide groups could be introduced through other specific organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced in a substitution reaction, or the compound could participate in reactions involving the oxazole or triazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, solubility, stability, and reactivity would all be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds with structural similarities, including triazole derivatives, have been synthesized and tested for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, discovering some compounds possessed good or moderate activities against test microorganisms. These findings suggest the potential for compounds like the one of interest to serve as frameworks for developing new antimicrobial agents [H. Bektaş et al., 2007].

Anticancer Evaluation

Derivatives of 1,2,4-triazole have also been synthesized and assessed for their anticancer activity. O. Bekircan et al. (2008) synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and screened them against a panel of 60 cancer cell lines, uncovering potential therapeutic applications. This highlights the capacity of structurally related compounds to contribute to cancer research, potentially including the synthesis of anticancer drugs [O. Bekircan et al., 2008].

Molecular Docking Studies

Molecular docking studies of benzimidazole derivatives bearing a 1,2,4-triazole ring as EGFR inhibitors have been conducted. A. Karayel (2021) performed detailed tautomeric properties, conformation analyses, and mechanism studies behind the anti-cancer properties of specific benzimidazole derivatives, demonstrating their potential as EGFR inhibitors. This research underscores the role of compounds with 1,2,4-triazole in understanding and developing treatments for cancer through molecular docking studies [A. Karayel, 2021].

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Depending on its specific properties, it could potentially be hazardous if ingested, inhaled, or if it comes into contact with skin .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and effects. It could potentially be explored for use in fields like medicinal chemistry, materials science, or other areas of research .

properties

IUPAC Name

1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN5O3/c1-5-16-8-6-7-9-19(16)26-23(31)22-14(2)30(29-28-22)13-20-15(3)33-24(27-20)18-12-17(25)10-11-21(18)32-4/h6-12H,5,13H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPDINCFJJEFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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